molecular formula C5H8O3 B120303 Tetrahydrofuran-3-carboxylic acid CAS No. 89364-31-8

Tetrahydrofuran-3-carboxylic acid

Cat. No.: B120303
CAS No.: 89364-31-8
M. Wt: 116.11 g/mol
InChI Key: BOTREHHXSQGWTR-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H8O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic oxidation of tetrahydrofuran. This process typically uses a catalyst such as palladium on carbon (Pd/C) and an oxidizing agent like oxygen or hydrogen peroxide . Another method involves the hydrogenation of furfural derivatives, where furfural is first converted to this compound through catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods ensure high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems helps in optimizing the reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-3-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group, which imparts distinct chemical and physical properties. These properties make it valuable in various synthetic and industrial applications .

Biological Activity

Tetrahydrofuran-3-carboxylic acid (THFCA), with the molecular formula C5H8O3C_5H_8O_3, is a carboxylic acid derivative of tetrahydrofuran, a cyclic ether. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic properties. This article explores the biological activity of THFCA, focusing on its mechanisms of action, pharmacological effects, and applications in research and medicine.

Chemical Structure and Properties

THFCA is characterized by its five-membered ring structure, which includes four carbon atoms and one oxygen atom, along with a carboxylic acid functional group. The presence of this functional group allows THFCA to participate in various biochemical reactions and interactions.

PropertyValue
Molecular Weight116.12 g/mol
Boiling PointNot available
SolubilitySoluble in water and organic solvents
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of THFCA is primarily attributed to its ability to undergo nucleophilic acyl substitution reactions. This mechanism is common among carboxylic acids, allowing THFCA to interact with various biological molecules. The compound's pharmacokinetics suggest good bioavailability due to its capacity to form hydrogen bonds with biological targets.

Biochemical Pathways

THFCA and its derivatives are known to participate in several biochemical pathways:

  • Energy Production : Carboxylic acids are involved in metabolic pathways that generate energy.
  • Synthesis of Biomolecules : THFCA may serve as a precursor in the synthesis of amino acids and other important biomolecules.
  • Signal Transduction : The compound could play a role in cellular signaling mechanisms.

Pharmacological Effects

Research indicates that THFCA exhibits promising antimicrobial and anticancer activities:

  • Antimicrobial Activity : Various studies have explored the efficacy of THFCA derivatives against bacterial strains, showing significant inhibition of growth.
  • Anticancer Activity : Preliminary investigations suggest that THFCA may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that THFCA derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antimicrobial agents.
  • Anticancer Potential :
    • Research involving cell lines has shown that THFCA can inhibit cell proliferation in certain cancer types, leading to further exploration into its mechanism of inducing apoptosis through the activation of caspases .

Applications in Research

THFCA serves as a valuable building block in organic synthesis and medicinal chemistry:

  • Synthesis of Heterocyclic Compounds : It is used as an intermediate for synthesizing various heterocycles, which are crucial in drug development.
  • Biochemical Assays : The compound is employed as a substrate for studying enzyme kinetics and mechanisms .

Comparison with Similar Compounds

THFCA can be compared to other related compounds based on structural and functional attributes:

CompoundStructure TypeKey Differences
Tetrahydrofuran-2-carboxylic acidSimilar ring structureDifferent carboxyl position
Furan-2-carboxylic acidUnsaturated furan ringLacks saturation
Tetrahydrofuran-2,5-dicarboxylic acidTwo carboxyl groupsIncreased acidity

Properties

IUPAC Name

oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTREHHXSQGWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405339
Record name tetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-31-8, 66838-42-4
Record name tetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-Tetrahydro-3-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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